1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid
CAS No.: 2383678-70-2
Cat. No.: VC12005635
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid - 2383678-70-2](/images/structure/VC12005635.png)
CAS No. | 2383678-70-2 |
---|---|
Molecular Formula | C26H30N2O6 |
Molecular Weight | 466.5 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-6-carboxylic acid |
Standard InChI | InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(14-17(15-28)23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) |
Standard InChI Key | LFWVIYVFKTWLTD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Structural and Chemical Identity
Molecular Architecture
The compound features a seven-membered 1,4-diazepane ring system, a structural motif containing two nitrogen atoms at positions 1 and 4. Position 6 is functionalized with a carboxylic acid group, while positions 1 and 4 are protected by Boc and Fmoc groups, respectively. The Boc group [(C4H9O)COO-] provides acid-labile protection, whereas the Fmoc group [C15H11O2COO-] offers base-labile deprotection, enabling orthogonal strategies in multi-step syntheses .
Molecular Formula and Mass
While direct data for the diazepane derivative is limited, analogous azepane and piperazine compounds provide reliable estimates. For example, the structurally related 1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-azepanecarboxylic acid (C25H28N2O6) has an average mass of 452.507 g/mol . Adjusting for the diazepane ring’s additional methylene unit, the molecular formula is inferred as C25H28N2O6, with a monoisotopic mass of approximately 452.195 Da .
Stereochemical Considerations
The diazepane ring introduces conformational flexibility, but the presence of stereocenters (if any) depends on synthetic routes. For instance, piperazine analogs like 1-Boc-4-Fmoc-2-piperazinecarboxylic acid exhibit defined stereochemistry at position 2 . In the diazepane derivative, the carboxylic acid at position 6 may influence ring puckering and hydrogen-bonding interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows sequential protection-deprotection strategies common in peptide chemistry:
-
Ring Formation: Diazepane-6-carboxylic acid is synthesized via cyclization of a linear diamine precursor, such as 1,4-diaminobutane, with a suitable carbonyl source .
-
Boc Protection: The primary amine at position 1 is protected using di-tert-butyl dicarbonate [(Boc)2O] under basic conditions (e.g., triethylamine in tetrahydrofuran) .
-
Fmoc Protection: The secondary amine at position 4 is then protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane or dimethylformamide (DMF) .
Key Reaction Conditions
-
Coupling Agents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or hexafluorophosphate (HBTU) are commonly used to activate carboxylic acids for amide bond formation .
-
Solvents: DMF and dichloroethane (DCE) are preferred for their ability to dissolve polar intermediates .
Spectroscopic Data
-
NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm (singlet), while Fmoc aromatic protons appear as multiplets between δ 7.2–7.8 ppm .
-
Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 467.218 and [M+Na]+ at m/z 489.200, consistent with similar Fmoc-protected compounds .
-
HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically resolves Boc/Fmoc-protected derivatives with retention times of 10–15 minutes .
Applications in Peptide Synthesis
Orthogonal Protection Strategy
The Boc and Fmoc groups enable sequential deprotection:
-
Boc Removal: Trifluoroacetic acid (TFA) cleaves the Boc group under mild acidic conditions (20–30% TFA in DCM) .
-
Fmoc Removal: Piperidine (20–50% in DMF) selectively removes the Fmoc group via β-elimination .
This orthogonality is critical for solid-phase peptide synthesis (SPPS), where iterative coupling and deprotection steps build complex sequences .
Mitigating Side Reactions
The patent WO2022097540A1 highlights the use of Boc/Fmoc-protected heterocycles to suppress diketopiperazine (DKP) formation—a common side reaction in peptide cyclization. By sterically hindering the backbone, the diazepane derivative prevents premature cyclization, improving linear peptide yields .
Physicochemical Properties
Stability and Solubility
-
Thermal Stability: Boc/Fmoc-protected compounds are stable at room temperature but degrade above 150°C .
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water or hexane .
Predicted Collision Cross Section (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 467.21768 | 209.5 |
[M+Na]+ | 489.19962 | 218.3 |
[M-H]- | 465.20312 | 209.2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume